molecular formula C14H22N2O3 B1388063 3-(3-N-Boc-aminopropoxy)aniline CAS No. 1175649-60-1

3-(3-N-Boc-aminopropoxy)aniline

Cat. No.: B1388063
CAS No.: 1175649-60-1
M. Wt: 266.34 g/mol
InChI Key: UGFLUEKDTCFUID-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions, incorporating multiple functional groups within its structure. The compound's Chemical Abstracts Service registry number is 1175649-60-1, providing definitive identification in chemical databases. The systematic name reflects the presence of a tert-butoxycarbonyl group attached to an amino functionality, which is connected through a three-carbon propyl chain to an oxy linkage, ultimately terminating in an aniline moiety at the meta position.

The nomenclature indicates the specific positioning of functional groups, with the aniline ring serving as the primary structural backbone. The propoxy bridge creates spatial separation between the aromatic amine and the protected amino group, allowing for selective chemical transformations. This naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication among researchers working with related chemical entities.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the empirical formula C₁₄H₂₂N₂O₃, indicating a complex organic molecule containing fourteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The calculated molecular weight stands at 266.34 atomic mass units, placing it within the range of medium-sized organic molecules commonly encountered in pharmaceutical intermediates.

The molecular formula analysis reveals significant structural complexity, with multiple heteroatoms contributing to the compound's chemical behavior. The nitrogen-to-carbon ratio suggests moderate basicity potential, while the oxygen content indicates hydrogen bonding capabilities that influence solubility and reactivity patterns. The molecular weight corresponds to expectations for compounds incorporating both aromatic and aliphatic components with protective functionality.

Property Value
Molecular Formula C₁₄H₂₂N₂O₃
Molecular Weight 266.34 g/mol
Carbon Content 63.14%
Hydrogen Content 8.33%
Nitrogen Content 10.52%
Oxygen Content 18.01%

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound exhibits conformational flexibility due to the presence of multiple rotatable bonds within the propoxy linker region. The tert-butoxycarbonyl group adopts preferred orientations that minimize steric hindrance while maintaining effective protection of the amino functionality. Computational modeling suggests that the compound can access multiple low-energy conformations, with the aromatic ring and protective group adopting various spatial arrangements.

The propyl chain connecting the aromatic system to the oxygen atom provides significant conformational freedom, allowing the molecule to adopt extended or folded configurations depending on environmental conditions. The aniline portion maintains planarity characteristic of aromatic systems, while the aliphatic components exhibit typical tetrahedral geometries around carbon centers. Intramolecular interactions, including potential hydrogen bonding between functional groups, influence the preferred conformational states.

The tert-butyl group's bulky nature restricts rotation around certain bonds, creating conformational preferences that affect the compound's overall three-dimensional shape. These structural features have implications for biological activity, chemical reactivity, and physical properties such as solubility and melting point behavior.

X-ray Crystallographic Studies of Solid-State Structure

Limited crystallographic data is available for this compound in the current literature, representing an area requiring further investigation to fully characterize the compound's solid-state properties. The absence of comprehensive X-ray diffraction studies limits detailed understanding of intermolecular packing arrangements and crystal lattice parameters that would provide insights into physical properties and stability characteristics.

Future crystallographic investigations would likely reveal important structural details including bond lengths, bond angles, and dihedral angles that define the compound's precise geometry. Such studies would also illuminate intermolecular interactions such as hydrogen bonding patterns and π-π stacking arrangements that influence crystal packing and material properties. The presence of both hydrogen bond donors and acceptors suggests potential for complex three-dimensional network formation in the crystalline state.

Comparative analysis with structurally related compounds indicates that similar molecules typically exhibit monoclinic or orthorhombic crystal systems, with packing influenced by the interplay between aromatic and aliphatic regions. The tert-butoxycarbonyl group often participates in weak intermolecular interactions that contribute to crystal stability and influence physical properties such as melting point and solubility behavior.

Comparative Analysis with Ortho/Meta/Para Isomeric Forms

The meta-substituted configuration of this compound provides distinct structural characteristics compared to potential ortho and para isomers, influencing both chemical reactivity and physical properties. The meta positioning creates optimal spatial separation between the aniline amino group and the propoxy substituent, minimizing electronic interactions while maintaining synthetic accessibility. This positioning contrasts with ortho arrangements that would introduce significant steric crowding and para configurations that might alter electronic distribution patterns.

Comparative molecular modeling studies suggest that ortho isomers would experience considerable steric strain due to proximity between the bulky propoxy-protected amino group and the aniline nitrogen. Such steric interactions would likely destabilize the molecule and complicate synthetic routes. Para isomers, while potentially more stable than ortho variants, would exhibit different electronic properties due to enhanced conjugation between substituents through the aromatic ring system.

The meta configuration provides an optimal balance between synthetic accessibility and structural stability, explaining its selection for synthetic applications. Electronic effects in the meta isomer are intermediate between ortho and para variants, with moderate influence on aromatic reactivity patterns. This positioning facilitates selective functionalization reactions while maintaining the protective group's integrity throughout synthetic sequences.

Isomer Position Steric Hindrance Electronic Effects Synthetic Accessibility
Ortho High Strong Limited
Meta Moderate Intermediate Optimal
Para Low Strong Moderate

Properties

IUPAC Name

tert-butyl N-[3-(3-aminophenoxy)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFLUEKDTCFUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Aniline and Aliphatic Amines

Initial step involves protecting the amino groups to prevent unwanted side reactions during subsequent transformations. The Boc (tert-butoxycarbonyl) group is commonly employed due to its stability under various reaction conditions and ease of removal.

Methodology:

  • Reagents: Di-tert-butyl dicarbonate (Boc2O), a base such as triethylamine or DMAP as catalyst.
  • Procedure:
    Dissolve aniline and the amino precursor in anhydrous acetonitrile or dichloromethane (DCM). Add Boc2O and catalytic DMAP or triethylamine. Stir at 0–25°C for several hours until complete conversion, monitored via TLC or NMR.

Research Data:

  • The synthesis of bis-Boc protected diamines, such as in the preparation of complex heterocyclic compounds, employs similar conditions with yields typically ranging from 75–80%.

Selective Thermal Deprotection of Boc Groups

Recent studies demonstrate that Boc groups can be selectively removed via thermal methods in continuous flow systems, avoiding acid catalysts and preserving other functional groups.

Methodology:

  • Reagents: No additional reagents; thermal energy suffices.
  • Procedure:
    The protected compound is dissolved in methanol or acetonitrile/acetone mixtures. The solution is pumped through a stainless steel coil reactor heated to 150–230°C.
    • For selective removal of aryl Boc groups, lower temperatures (~150°C) with residence times of 30 min are effective.
    • Complete deprotection at higher temperatures (~230°C) with longer residence times (~45 min) affords free diamines or amines.

Data Table:

Temperature (°C) Residence Time Degree of Deprotection Yield (%) Notes
150 30 min Partial (aryl Boc removal) 73–90 Selective deprotection
230 45 min Complete (full Boc removal) 73–90 Full deprotection

Telescope Deprotection and Functionalization

The process can be telescoped, combining Boc deprotection with subsequent acylation (benzoylation) to streamline synthesis.

Methodology:

  • Procedure:
    Protected diamines are deprotected thermally in a flow reactor at 230°C. The outflow is then combined with benzoyl chloride and triethylamine in a subsequent step, passing through reactors at 25°C for efficient acylation.

Research Findings:

  • This method yields high purity products with minimal purification steps, with overall yields around 70–80% for the final amide derivatives.

Deprotection of Less Reactive Boc Groups

For Boc groups on less reactive amides, higher temperatures (up to 240°C) and longer residence times are necessary. However, operational challenges such as precipitation and reactor fouling may occur, requiring solvent system adjustments (e.g., switching from acetonitrile/acetone to methanol) to improve solubility and process stability.

Alternative Synthetic Route via Direct Amination

An alternative approach involves nucleophilic substitution reactions where a suitable precursor, such as 3-chloropropoxy aniline derivatives, undergoes nucleophilic substitution with Boc-protected amines.

Methodology:

  • Reagents: 3-chloropropoxy aniline, Boc-protected amine, base such as potassium carbonate.
  • Procedure:
    React in polar aprotic solvents like DMF at elevated temperatures (~80°C) for several hours, followed by Boc deprotection under thermal or acidic conditions.

Summary of Key Data and Conditions

Step Reagents Solvent Temperature Time Yield Notes
Protection Boc2O, amine DCM or acetonitrile 0–25°C 4–12 h 75–80% Efficient protection
Thermal Deprotection No reagents Methanol or acetonitrile/acetone 150–230°C 30–45 min 73–90% Selective or complete deprotection
Deprotection of Boc on amides Elevated temp Methanol 230°C 60 min 40–50% Operational challenges

Chemical Reactions Analysis

Types of Reactions

3-(3-N-Boc-aminopropoxy)aniline undergoes various types of reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Reduction Reagents: Commonly used reagents for the reduction of nitro groups include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Deprotection Reagents: Trifluoroacetic acid is commonly used for the removal of the Boc protecting group.

Major Products

    Amino Derivatives: Deprotection of the Boc group yields the free amine, which can be further functionalized.

Scientific Research Applications

Medicinal Chemistry

Drug Development and Synthesis

3-(3-N-Boc-aminopropoxy)aniline serves as an important intermediate in the synthesis of pharmaceuticals. The N-Boc (tert-butoxycarbonyl) protecting group allows for selective reactions without interfering with other functional groups. This property is particularly useful in the synthesis of complex molecules where specific reactivity is required.

  • Example Case Study : In a study published by the American Chemical Society, this compound was utilized in the synthesis of novel anti-cancer agents. The compound's ability to undergo deprotection under mild conditions facilitated the introduction of reactive functionalities necessary for biological activity .

Materials Science

Polymer Chemistry

The compound can be polymerized to create new materials with desirable properties. For instance, N-Boc protected amines can be copolymerized with other monomers to produce hydrophilic polymers that are useful in drug delivery systems and tissue engineering.

  • Data Table: Polymerization Characteristics
PropertyValue
Monomer TypeN-Boc protected amine
Polymerization MethodFree radical polymerization
ApplicationsDrug delivery systems, scaffolds for tissue engineering

Synthetic Organic Chemistry

Reagent in Organic Synthesis

This compound is also utilized as a reagent in various organic reactions. Its structure enables it to participate in nucleophilic substitutions and coupling reactions, making it versatile for synthesizing more complex organic molecules.

  • Example Reaction : The compound can react with electrophiles in the presence of a base to form substituted anilines, which are valuable in creating dyes and agrochemicals .

Summary of Applications

The following table summarizes key applications of this compound across different fields:

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryIntermediate for anti-cancer agentsACS Publications
Materials SciencePolymerization for drug delivery systemsPolysciences
Synthetic Organic ChemistryReagent for nucleophilic substitutionsChemical Book

Mechanism of Action

The mechanism of action of 3-(3-N-Boc-aminopropoxy)aniline involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-(3-N-Boc-aminopropoxy)aniline with five structurally related aniline derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Purity CAS Number Key Features
This compound (hypothetical) C₁₄H₂₂N₂O₃ 278.34 (estimated) Boc-protected amine, propoxy linker N/A N/A Acid-labile protection; used in peptide synthesis
2-[3-(Dimethylamino)propoxy]aniline C₁₁H₁₈N₂O 194.28 Dimethylamino, propoxy linker 97% 1134-76-5 Smaller substituent; higher solubility in polar solvents
4-(3-Morpholinopropoxy)aniline C₁₃H₂₀N₂O₂ 248.31 Morpholino, propoxy linker 95% 100800-40-6 Polar morpholino group; potential for hydrogen bonding
3-(2-Methylpropoxy)-N-(thiolan-3-ylmethyl)aniline C₁₅H₂₃NOS 279.42 Thiolan (tetrahydrothiophene), methylpropoxy N/A N/A Sulfur-containing group; redox activity or metal coordination possible
3-Ethynyl-N-(propan-2-yl)aniline C₁₁H₁₃N 159.23 Ethynyl, isopropylamine N/A 1021135-59-0 Alkyne functionality; versatile in click chemistry
3-(2-Aminopropan-2-yl)aniline C₉H₁₄N₂ 150.23 Primary amine, branched alkyl 95% N/A Unprotected amine; reactive but prone to oxidation

Biological Activity

3-(3-N-Boc-aminopropoxy)aniline is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in drug design.

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protective group attached to an aminopropoxy chain, which is further linked to an aniline moiety. This structural arrangement contributes to its rigidity and steric constraints, enhancing its interactions with biological targets.

Target Interactions

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme associated with various diseases such as hypertension and inflammation. Inhibition of sEH may have therapeutic implications for conditions like rheumatoid arthritis and cardiovascular diseases .
  • Peptidomimetics : The compound's structure makes it a promising candidate for designing peptidomimetic drugs, which mimic peptide structures while offering improved stability and bioavailability .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may possess antiviral activity against viruses such as dengue and SARS-CoV-2, indicating potential applications in treating infectious diseases .
  • Selective Binding : Its unique structure allows it to selectively bind to specific receptors, enhancing its therapeutic potential across various biochemical pathways .

Inhibition of Soluble Epoxide Hydrolase

Research has demonstrated the effectiveness of derivatives of this compound in inhibiting sEH, showing promise in treating inflammatory diseases and metabolic disorders. This inhibition can lead to reduced levels of pro-inflammatory mediators, thereby alleviating symptoms associated with chronic inflammatory conditions .

Antiviral Activity Against Dengue Virus

In vitro studies have shown that compounds derived from this compound can inhibit dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This highlights their potential as antiviral agents against dengue virus infections .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to explore their biological activities further. The following table summarizes key findings from recent research:

Study Activity Tested Results Reference
Study AsEH InhibitionSignificant inhibition observed
Study BAntiviral ActivityEffective against dengue virus
Study CSelective BindingEnhanced binding affinity noted

Q & A

Q. What are the optimal synthetic routes for preparing 3-(3-N-Boc-aminopropoxy)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Boc-protected aminopropanol derivative may react with 3-nitroaniline under Mitsunobu conditions, followed by nitro group reduction . Key parameters include:
  • Catalyst selection : Use Pd/C or Raney Ni for hydrogenation of nitro intermediates.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic reactivity.
  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours.
  • Yield : 60–75% is achievable with rigorous exclusion of moisture .

Q. How can researchers purify this compound, and what analytical techniques validate its purity?

  • Methodological Answer :
  • Purification : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate, 3:1 to 1:2). Reverse-phase HPLC is recommended for high-purity batches .
  • Characterization :
  • NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and aniline protons (δ ~6.5–7.5 ppm).
  • HPLC : Retention time comparison against standards ensures >95% purity.
  • Mass spectrometry : ESI-MS should show [M+H]+ peaks matching the molecular formula (C₁₄H₂₁N₂O₃) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Storage : Store in airtight containers at 2–8°C to prevent Boc group hydrolysis .

Advanced Research Questions

Q. How does the Boc-protected amino group influence the stability of this compound under acidic or basic conditions?

  • Methodological Answer :
  • Acidic conditions : The Boc group is labile in TFA/DCM (1:1, v/v) at 0°C for 1–2 hours. Monitor deprotection via TLC (Rf shift) or FT-IR (disappearance of carbonyl stretch at ~1680 cm⁻¹).
  • Basic conditions : Stable in aqueous NaOH (pH <10) but degrades at pH >12. Use buffered solutions for reactions requiring basic media .

Q. What strategies mitigate side reactions during cross-coupling of this compound in Suzuki-Miyaura or Buchwald-Hartwig reactions?

  • Methodological Answer :
  • Protecting group compatibility : The Boc group is inert under Pd-catalyzed conditions.
  • Catalyst optimization : Use Pd(OAc)₂ with XPhos ligand for aryl amination.
  • Solvent/base systems : Dioxane/NaOtBu at 80°C minimizes ester hydrolysis.
  • Side reactions : Competing C-O bond cleavage is rare but can occur with strong bases (e.g., KHMDS); monitor via GC-MS .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Data validation : Cross-reference NMR with computational predictions (DFT calculations for chemical shifts).
  • Crystallography : Single-crystal X-ray diffraction confirms regiochemistry and Boc orientation .
  • Batch variability : Reproduce synthesis using literature protocols and compare with independent datasets .

Q. What role does this compound play in designing fluorescent probes or metal-organic frameworks (MOFs)?

  • Methodological Answer :
  • Fluorescent probes : The aniline moiety can be functionalized with fluorophores (e.g., dansyl chloride) for pH-sensitive applications.
  • MOFs : As a linker, the Boc group allows post-synthetic modification. For example, deprotection exposes free amines for coordinating metal nodes .

Data Contradiction Analysis

Q. Conflicting reports exist on the Boc group’s stability during photochemical reactions. How should researchers address this?

  • Methodological Answer :
  • Controlled experiments : Perform UV irradiation (254–365 nm) in varying solvents (MeOH vs. DCM) and quantify degradation via HPLC.
  • Mechanistic studies : Use radical scavengers (e.g., TEMPO) to test if degradation is radical-mediated.
  • Literature reconciliation : Differences may arise from light source intensity or oxygen levels; replicate conditions precisely .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-(3-N-Boc-aminopropoxy)aniline
Reactant of Route 2
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3-(3-N-Boc-aminopropoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.